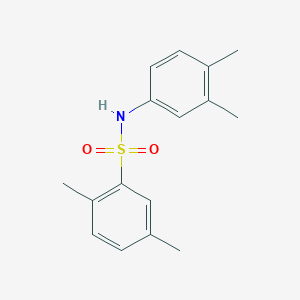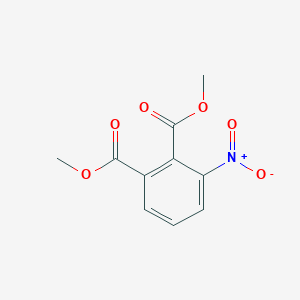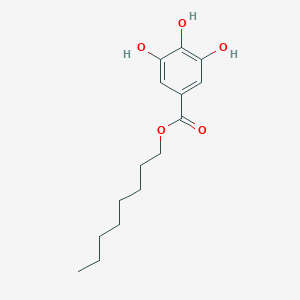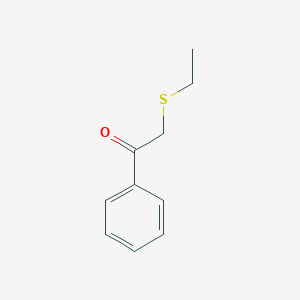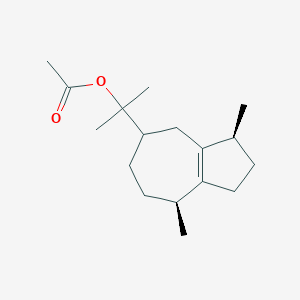
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl acetate
Übersicht
Beschreibung
Synthesis Analysis
Research involves synthesizing new compounds, such as alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet (propan,benz)imidates, using related structural compounds as starting materials. These new compounds are then characterized using techniques like 1H NMR-spectroscopy and gas-liquid chromatography.Molecular Structure Analysis
The molecular structure of this compound can be represented by the chemical formula C₁₅H₂₆O . The canonical SMILES representation is OC©©C1CC2=C(CCC2C)C©CC1 .Chemical Reactions Analysis
Studies involve the synthesis of derivatives, like rupestonic acid derivatives, that have shown effectiveness against various strains of influenza A and B viruses. The synthesis process typically uses click chemistry, and the antiviral activities of these compounds are thoroughly tested.Physical And Chemical Properties Analysis
The mass of this compound is 222.198365452 dalton . It is a subclass of guaiane sesquiterpenoid . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Creation and Analysis of New Compounds : Research involves synthesizing new compounds, such as alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates, using related structural compounds as starting materials. These new compounds are then characterized using techniques like 1H NMR-spectroscopy and gas-liquid chromatography (Tatyana et al., 2019).
Antiviral Compound Synthesis : Studies involve the synthesis of derivatives, like rupestonic acid derivatives, that have shown effectiveness against various strains of influenza A and B viruses. The synthesis process typically uses click chemistry, and the antiviral activities of these compounds are thoroughly tested (He et al., 2014).
Structural Analysis and Material Properties
Structural Determination of Sesquiterpene Lactones : Compounds like the title structure, derived from Lactuca floridana, are analyzed for their molecular structure. Techniques such as X-ray crystallography are used to determine the conformation and hydrogen bonding patterns within these molecules (Fronczek et al., 2009).
Designer Substrate Synthesis for Heterocyclic Scaffolds : Research in this area involves synthesizing designer substrates, such as dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, for creating valuable heterocyclic building blocks. These compounds are significant for their potential applications in various chemical syntheses (Pandey et al., 2012).
Catalysis and Reaction Mechanisms
Condensations of Glycerol to Cyclic Acetals : The study focuses on the acid-catalyzed condensation of glycerol with various aldehydes and ketones to form cyclic acetals. This process is catalyzed heterogeneously, offering insights into novel chemical processes and potential platform chemicals (Deutsch et al., 2007).
Cascade Reactions with Azulenes : Investigations in this area explore unusual cascade reactions involving azulenes. These reactions lead to the formation of complex compounds, such as pentacyclic compounds, demonstrating intricate chemical processes and the potential for novel synthetic pathways (Sigrist & Hansen, 2010).
Drug Design and Biological Activities
Synthesis of Antitumor and Antioxidant Compounds : The focus is on synthesizing new compounds, like 4-oxa-thiazolidine-5-ylidene-acetates, with potential antitumor and antioxidant activities. These compounds are obtained through reactions of diacyl thiocarbohydrazides, showcasing their potential in pharmaceutical applications (Aly et al., 2010).
Antiprotozoal Agents Synthesis : Research in this area involves the synthesis of novel imidazo[1,2-a]pyridines with potent antiprotozoal activities. These compounds show strong DNA affinities and are effective against diseases like trypanosomiasis and malaria, indicating their significance in medicinal chemistry (Ismail et al., 2004).
Eigenschaften
IUPAC Name |
2-(3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-11-6-8-14(17(4,5)19-13(3)18)10-16-12(2)7-9-15(11)16/h11-12,14H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFSOBZVMGLICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC2=C1CCC2C)C(C)(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859265 | |
| Record name | 2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydro-5-azulenyl)-2-propanyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guaiyl acetate | |
CAS RN |
134-28-1, 1217626-96-4 | |
| Record name | 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, 5-acetate, (3S,5R,8S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydro-5-azulenyl)-2-propanyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1-((3S,8S)-1,2,3,4,5,6,7,8-octahydro-3,8-dimethylazulen-5-yl)ethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Guaiol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



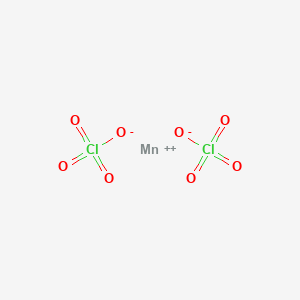
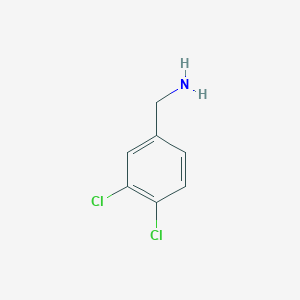
![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-](/img/structure/B86364.png)
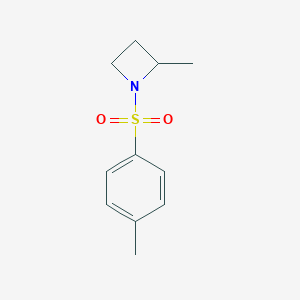
![Spiro[4.5]decane](/img/structure/B86366.png)
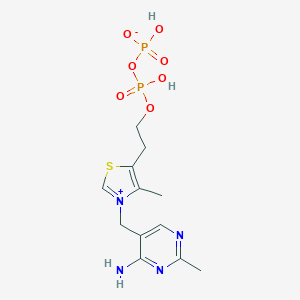
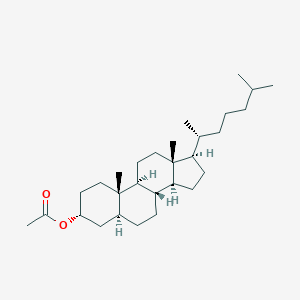
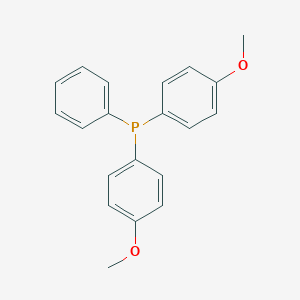

![(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B86374.png)
